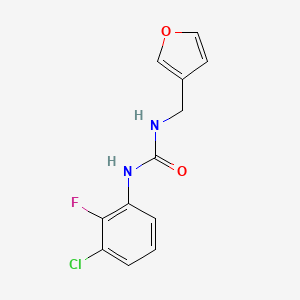
1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and has shown promising results in the treatment of various cancers and autoimmune disorders.
Wirkmechanismus
1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea is a selective inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK plays a crucial role in the proliferation and survival of B-cells, and its dysregulation has been linked to various B-cell malignancies. 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have potent anti-tumor activity in various preclinical models of cancer. It has also been shown to have immunomodulatory effects, including the inhibition of T-cell activation and cytokine production. Additionally, 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of various autoimmune disorders, including rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea is its selectivity for BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. Additionally, 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have good oral bioavailability and pharmacokinetic properties, which make it a suitable candidate for clinical development. However, one of the limitations of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea is its potential for off-target effects, which may limit its therapeutic window.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea. One area of research is the development of combination therapies that target multiple kinases in the immune system. Another area of research is the investigation of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea in the treatment of other diseases, including autoimmune disorders and viral infections. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea and to identify biomarkers that can predict response to therapy.
Synthesemethoden
The synthesis of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea involves a series of chemical reactions that result in the formation of the final product. The synthesis process is complex and involves the use of various reagents and catalysts. The most commonly used method for the synthesis of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 3-chloro-2-fluoroaniline with furan-3-carboxaldehyde in the presence of a base to form the intermediate, which is then treated with urea to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea has been extensively researched for its potential therapeutic applications. It has been shown to inhibit various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the immune system and are often dysregulated in various diseases, including cancer and autoimmune disorders.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c13-9-2-1-3-10(11(9)14)16-12(17)15-6-8-4-5-18-7-8/h1-5,7H,6H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSNKLNGHQVPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(3-fluoro-4-methoxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7526542.png)
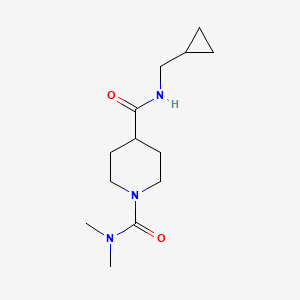
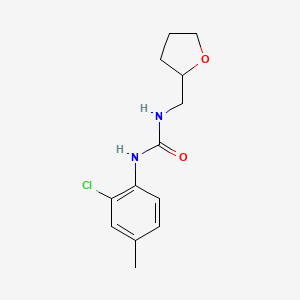
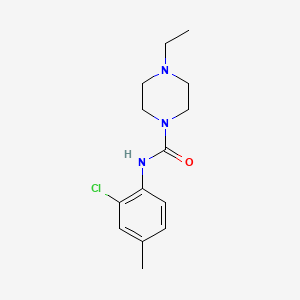
![(1,5-dimethylpyrazol-4-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526559.png)
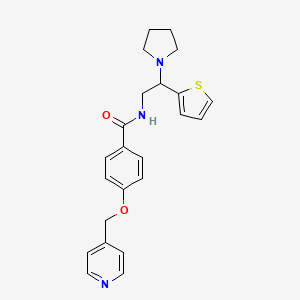
![5-[(3-Ethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7526575.png)
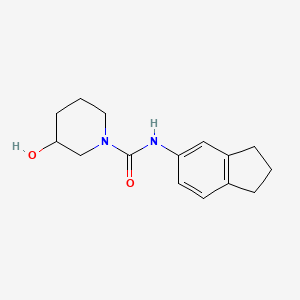
![(3,4-difluorophenyl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526595.png)


![1-[3-(Tert-butylsulfamoyl)phenyl]-3-[[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]urea](/img/structure/B7526617.png)
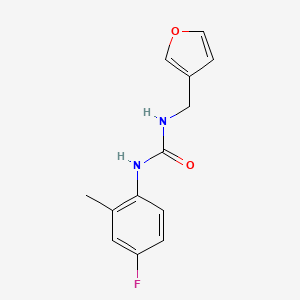
![N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7526644.png)